molecular formula C26H18F2O2 B8615911 3-(2,6-Difluorophenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran CAS No. 138947-57-6

3-(2,6-Difluorophenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran

Cat. No. B8615911
Key on ui cas rn: 138947-57-6
M. Wt: 400.4 g/mol
InChI Key: APTGXKIWKJDBMU-UHFFFAOYSA-N
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Patent
US05066818

Procedure details

2,6-difluoro-4'-methoxybenzophenone was prepared by Friedel-Crafts reaction of 2,6-difluorobenzoyl chloride with anisole in carbon disulfide using aluminum chloride as catalyst. 4.8 grams (0.02 mole) of the benzophenone was converted to the propargyl alcohol using the conditions described in Example 1, Step 2. The crude propargyl alcohol was taken up in 200 milliliters of benzene and 3.0 grams (0.02 mole) of naphthol and 0.1 grams of p-toluene sulfonic acid catalyst was added to the benzene solution. After stirring for 1 hour, the reaction mixture was poured into an equal volume of 5 percent aqueous sodium hydroxide. The organic layer was separated and the benzene solvent removed on a rotary evaporator. The residue was chromatographed on silica using a 4:1 mixture of hexane:ethyl acetate as elutant. The photochromic fractions were collected and crystallized from n-propanol. 1.2 grams of product having a melting range of 122-124° C. was obtained. NMR analysis confirmed the product to be 3(2,6-difluorophenyl)-3(4-methoxyphenyl)-3H- naphtho[ 2,1-b]pyran.
Quantity
0 (± 1) mol
Type
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200 mL
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Reaction Step Three
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4.8 g
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Identifiers

REACTION_CXSMILES
FC1C=CC=C(F)C=1C(Cl)=O.C1(OC)C=CC=CC=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(O)C#C.C1C=CC2C(=CC=CC=2O)C=1.[OH-].[Na+].[F:51][C:52]1[CH:57]=[CH:56][CH:55]=[C:54]([F:58])[C:53]=1[C:59]1([C:73]2[CH:78]=[CH:77][C:76]([O:79][CH3:80])=[CH:75][CH:74]=2)[O:64]C2C=CC3C(C=2C=C1)=CC=CC=3>C(=S)=S.[Cl-].[Al+3].[Cl-].[Cl-].C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[F:51][C:52]1[CH:57]=[CH:56][CH:55]=[C:54]([F:58])[C:53]=1[C:59]([C:73]1[CH:74]=[CH:75][C:76]([O:79][CH3:80])=[CH:77][CH:78]=1)=[O:64] |f:5.6,9.10.11.12|

Inputs

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Step Two
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catalyst
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[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
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200 mL
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reactant
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Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the benzene solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica using
ADDITION
Type
ADDITION
Details
a 4:1 mixture of hexane
CUSTOM
Type
CUSTOM
Details
The photochromic fractions were collected
CUSTOM
Type
CUSTOM
Details
crystallized from n-propanol
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)C2=CC=C(C=C2)OC)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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